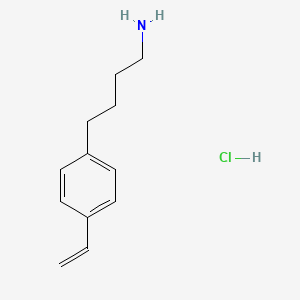
1-tert-Butoxy-4-(3-chloropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-4-(3-chloropropyl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a tert-butoxy group and a 3-chloropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-tert-Butoxy-4-(3-chloropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-chlorobenzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butoxy-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-4-(3-chloropropyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe to study various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-4-(3-chloropropyl)benzene involves its interaction with specific molecular targets. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further interact with enzymes or receptors. The 3-chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 3-chloropropyl group.
4-tert-Butoxyphenyl chloride: Similar structure but with different substituents.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-tert-Butoxy-4-(3-chloropropyl)benzene is unique due to the presence of both the tert-butoxy and 3-chloropropyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
570413-53-5 |
|---|---|
Fórmula molecular |
C13H19ClO |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H19ClO/c1-13(2,3)15-12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
FPXUKWWWQUZDDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


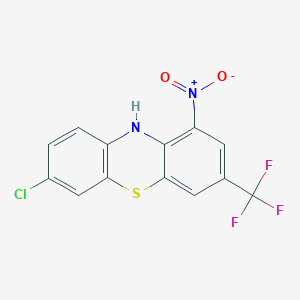
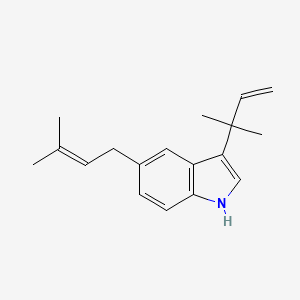
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
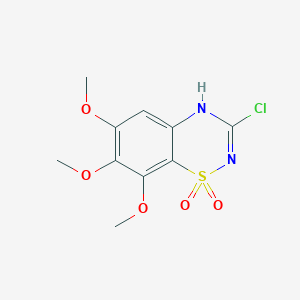
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
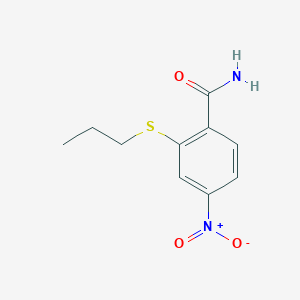
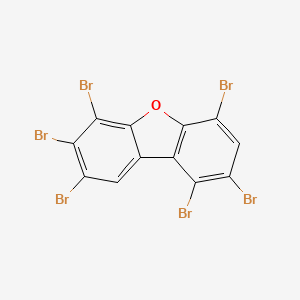
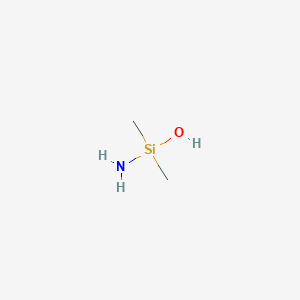
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
